molecular formula C21H26ClN3O3 B5956441 N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3,4,5-TRIMETHOXYPHENYL)METHANIMINE

N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-1-(3,4,5-TRIMETHOXYPHENYL)METHANIMINE

Cat. No.: B5956441
M. Wt: 403.9 g/mol
InChI Key: BMRQWPOSVXJERL-UHFFFAOYSA-N
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Description

N-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-1-(3,4,5-trimethoxyphenyl)methanimine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-1-(3,4,5-trimethoxyphenyl)methanimine typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form N-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-1-(3,4,5-trimethoxyphenyl)methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-1-(3,4,5-trimethoxyphenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-1-(3,4,5-trimethoxyphenyl)methanimine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity dopamine D4 receptor ligand.

    Cetirizine hydrochloride: An antihistamine with a similar piperazine structure.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with antibacterial activity.

Uniqueness

N-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a trimethoxyphenyl group within a piperazine framework makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-26-19-12-16(13-20(27-2)21(19)28-3)14-23-25-10-8-24(9-11-25)15-17-6-4-5-7-18(17)22/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRQWPOSVXJERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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